h-d-Asp-ome
Overview
Description
H-D-Asp-ome, also known as D-Aspartic acid α methyl ester, is an aspartic acid derivative . It is used as an intermediate for pharmaceutical and chemical research .
Molecular Structure Analysis
The molecular formula of H-D-Asp-ome is C5H9NO4, with an average mass of 147.129 Da and a mono-isotopic mass of 147.053162 Da .
Chemical Reactions Analysis
The isomerization of aspartic acid, which is a common non-enzymatic post-translational modification in proteins, proceeds through the formation of a cyclic succinimide intermediate . This process has been studied for decades and is similar to the deamidation of asparagine .
Physical And Chemical Properties Analysis
H-D-Asp-ome has a density of 1.3±0.1 g/cm3, a boiling point of 301.7±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C .
Scientific Research Applications
Application in Hepatic Fibrosis Treatment
A study by Chai et al. (2012) explored the potential of Arg-Gly-Asp (RGD) peptide-labeled liposome loading oxymatrine (OM) in treating hepatic fibrosis in rats. The research demonstrated that OM effectively attenuated hepatic fibrosis by reducing serum alkaline phosphatase levels, liver injury, and collagen deposits. It also downregulated fibrosis-related gene expression, such as MMP-2, TIMP-1, and type I procollagen. The RGD-labeled formulation enhanced the targeting efficiency for hepatic stellate cells and the therapeutic effect of OM (Chai et al., 2012).
Role in Myocardial Reperfusion Injury
Yaoita et al. (1998) investigated Z-Val-Ala-Asp(OMe)-CH2F (ZVAD-fmk), a tripeptide inhibitor of caspase interleukin-1beta-converting enzyme family of cysteine proteases. The study found that ZVAD-fmk might reduce myocardial reperfusion injury in vivo by attenuating cardiomyocyte apoptosis within the ischemic area at risk. The inhibitor led to smaller infarct sizes and fewer TUNEL-positive cells, suggesting its effectiveness in reducing myocardial reperfusion injury (Yaoita et al., 1998).
Aspartame Derivatives in Sweetener Research
Mollica et al. (2016) examined aspartame (Asp-Phe-OMe) and its derivatives, focusing on their activity as synthetic sweeteners. The study highlighted the role of 2′,6′-dimethyltyrosine (DMT) and 2′,6′-dimethylphenylalanine (DMP) in enhancing the activity of opioid peptides. The derivatives Asp-DMT-OMe and Asp-DMP-OMe were evaluated for their potential as synthetic sweeteners (Mollica et al., 2016).
Enzymatic Synthesis of Aspartame
Stoineva et al. (1992) designed and realized an enzymatic synthesis of aspartame based on the structure-activity study of thermolysin and penicillin amidase hydrolysis. The peptide sweetener was prepared by thermolysin-catalyzed condensation of phenylacetyl-Asp-OH and H-Phe-OMe, followed by penicillin amidase-catalyzed deprotection of the resulted aspartame precursors (Stoineva et al., 1992).
Future Directions
The current knowledge about hDASPO is shedding light on the molecular mechanisms underlying the modulation of D-aspartate levels in human tissues. This is pushing novel, targeted therapeutic strategies . It has been proposed that dysfunction in NMDA receptor-mediated neurotransmission is caused by disrupted D-aspartate metabolism in the nervous system during the onset of various disorders (such as schizophrenia). Therefore, the design of suitable hDASPO inhibitors aimed at increasing D-aspartate levels represents a novel and useful form of therapy .
properties
IUPAC Name |
(3R)-3-amino-4-methoxy-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWBMHIMADRNIK-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427209 | |
Record name | h-d-asp-ome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
h-d-Asp-ome | |
CAS RN |
65414-78-0 | |
Record name | 1-Methyl hydrogen D-aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65414-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | h-d-asp-ome | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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